molecular formula C9H9BClFO4 B3259961 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid CAS No. 325786-25-2

4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid

Cat. No.: B3259961
CAS No.: 325786-25-2
M. Wt: 246.43 g/mol
InChI Key: AFUHWELFZBBIMI-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid is a chemical compound with the CAS Number: 325786-25-2 . It has a molecular weight of 246.43 . The IUPAC name for this compound is (4-chloro-5-(ethoxycarbonyl)-2-fluorophenyl)boronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BClFO4/c1-2-16-9(13)5-3-6(10(14)15)8(12)4-7(5)11/h3-4,14-15H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .

Scientific Research Applications

1. Fluorescence Quenching Studies

  • Application: The study of fluorescence quenching in boronic acid derivatives, including a close analog of 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid, provides insights into their potential use in sensing and detection applications. Such compounds have been investigated using Stern-Volmer kinetics to understand their interactions with quenchers like aniline, potentially leading to applications in chemical sensing and analysis (Geethanjali, Nagaraja, & Melavanki, 2015).

2. Building Blocks for Silicon-Containing Drugs

  • Application: Derivatives of phenylboronic acids, including those structurally related to this compound, have been synthesized as potential building blocks for silicon-containing drugs. These compounds, characterized through various analytical techniques, have been proposed for the synthesis of novel drug compounds, demonstrating the versatility of boronic acids in medicinal chemistry (Troegel, Möller, Burschka, & Tacke, 2009).

3. Synthesis of Heterocyclic Scaffolds

  • Application: 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound related to this compound, has been used as a multireactive building block in heterocyclic oriented synthesis (HOS). This application demonstrates the potential of such compounds in the preparation of nitrogenous heterocycles, important in drug discovery and development (Křupková, Funk, Soural, & Hlaváč, 2013).

4. Synthesis of Fluorescent Probes for Glucose Detection

  • Application: The synthesis of diboronic acid-based fluorescent probes, including derivatives with fluoro and chloro substituents, showcases the use of boronic acids in the development of sensitive detection methods for glucose in biological samples. Such applications are crucial in clinical diagnostics and medical research (Wang et al., 2021).

5. Antifungal Activity of Formylphenylboronic Acids

  • Application: Derivatives of phenylboronic acids, including 4-fluoro-2-formylphenylboronic acid, have demonstrated antifungal activity against various fungal strains. The study of these compounds reveals the significance of tautomeric equilibrium and the position of substituents in their antifungal efficacy, suggesting potential applications in antifungal drug development (Borys et al., 2019).

Safety and Hazards

The compound is associated with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Properties

IUPAC Name

(4-chloro-5-ethoxycarbonyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BClFO4/c1-2-16-9(13)5-3-6(10(14)15)8(12)4-7(5)11/h3-4,14-15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUHWELFZBBIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)C(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199570
Record name Benzoic acid, 5-borono-2-chloro-4-fluoro-, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325786-25-2
Record name Benzoic acid, 5-borono-2-chloro-4-fluoro-, 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325786-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-borono-2-chloro-4-fluoro-, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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